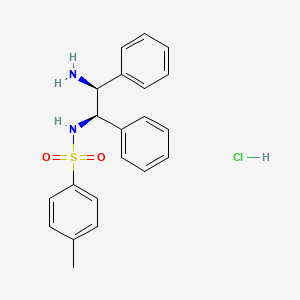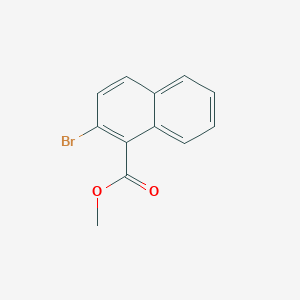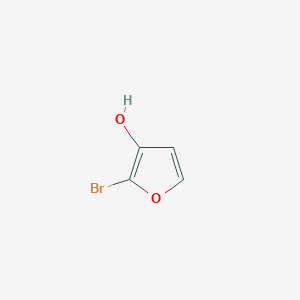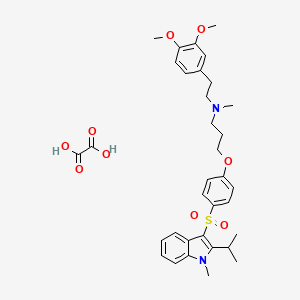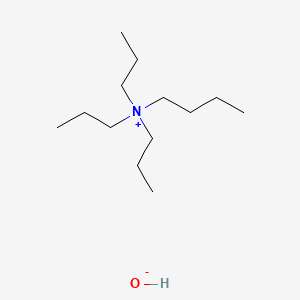
Ammonium, butyltripropyl-, hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, butyltripropyl-, hydroxide is a quaternary ammonium compound. Quaternary ammonium compounds are cationic substances with a structure that lies at the intersection of organic and inorganic chemistry. These compounds are known for their unique physicochemical properties and wide application potential .
Métodos De Preparación
The preparation of ammonium, butyltripropyl-, hydroxide typically involves the reaction of butyltripropylammonium halides with a strong base such as potassium hydroxide. The process can be summarized as follows:
Mixing: Potassium hydroxide is blended with methanol.
Addition: The mixture is added to a solution of butyltripropylammonium halide in methanol.
Reaction: The mixture is stirred until precipitation occurs.
Filtration and Crystallization: The precipitate is filtered and crystallized to obtain the final product.
Análisis De Reacciones Químicas
Ammonium, butyltripropyl-, hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form different quaternary ammonium salts.
Elimination Reactions: When heated with a base, it can undergo Hofmann elimination to form alkenes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Aplicaciones Científicas De Investigación
Ammonium, butyltripropyl-, hydroxide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, particularly against biofilms on medical implants.
Industry: Utilized in the production of ionic liquids and electrolytes.
Mecanismo De Acción
The mechanism of action of ammonium, butyltripropyl-, hydroxide involves its interaction with cell membranes. The compound disrupts the bacterial membrane through a combination of lipophilic and electrostatic adsorption at the water-membrane interface. This disruption leads to the leakage of cellular contents and eventual cell death .
Comparación Con Compuestos Similares
Ammonium, butyltripropyl-, hydroxide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium hydroxide: Similar in structure but with different alkyl groups.
Tetrapropylammonium hydroxide: Another quaternary ammonium compound with shorter alkyl chains.
Benzalkonium chloride: A widely used antimicrobial agent with a different functional group
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quaternary ammonium compounds.
Propiedades
Número CAS |
63982-54-7 |
|---|---|
Fórmula molecular |
C13H31NO |
Peso molecular |
217.39 g/mol |
Nombre IUPAC |
butyl(tripropyl)azanium;hydroxide |
InChI |
InChI=1S/C13H30N.H2O/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H2/q+1;/p-1 |
Clave InChI |
OOXOYCKYWLCWLT-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCC)(CCC)CCC.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


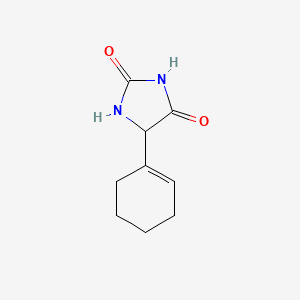
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)

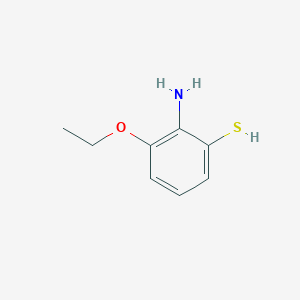

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
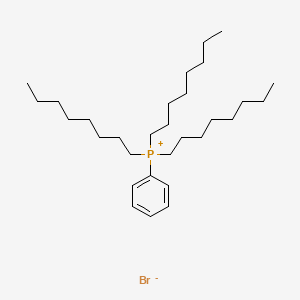
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
